1-(4-Fluoro-3-n-pentoxyphenyl)ethanol
Description
1-(4-Fluoro-3-n-pentoxyphenyl)ethanol is a fluorinated aromatic ethanol derivative featuring a phenyl ring substituted with a fluorine atom at the para-position and an n-pentoxy group at the meta-position.
The n-pentoxy chain distinguishes it from shorter alkoxy-substituted analogs, likely enhancing lipophilicity and steric bulk compared to methoxy or ethoxy derivatives.
Properties
IUPAC Name |
1-(4-fluoro-3-pentoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FO2/c1-3-4-5-8-16-13-9-11(10(2)15)6-7-12(13)14/h6-7,9-10,15H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOPKGPQSZHTKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)C(C)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-3-n-pentoxyphenyl)ethanol typically involves the reaction of 4-fluoro-3-n-pentoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-3-n-pentoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(4-Fluoro-3-n-pentoxyphenyl)ethanone.
Reduction: Formation of 1-(4-Fluoro-3-n-pentoxyphenyl)ethane.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluoro-3-n-pentoxyphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of fluoro and pentoxy groups on biological systems.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-n-pentoxyphenyl)ethanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluoro group can enhance the compound’s binding affinity to certain targets, while the pentoxy group may influence its solubility and bioavailability.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the phenyl ring significantly influence solubility, reactivity, and intermolecular interactions. Key comparisons include:
Insights :
- The n-pentoxy group in the target compound increases molecular weight by ~100 g/mol compared to 1-(4-fluorophenyl)ethanol, likely reducing water solubility.
- Chlorine and nitro groups (e.g., in ) introduce strong electron-withdrawing effects, altering reactivity in electrophilic substitutions compared to electron-donating alkoxy groups.
Biological Activity
1-(4-Fluoro-3-n-pentoxyphenyl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound possesses a unique structure that includes a fluorine atom and a pentoxy group attached to a phenolic structure. The presence of these functional groups is believed to influence its biological activity significantly.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that phenolic compounds can disrupt bacterial cell membranes, leading to increased permeability and eventual cell death. The specific activity of this compound against various bacterial strains remains to be fully characterized, but preliminary data suggest potential efficacy against Gram-positive bacteria.
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies have shown that certain phenolic compounds can induce apoptosis in cancer cells by activating caspase pathways. The role of the pentoxy group may enhance lipophilicity, potentially improving cellular uptake and bioavailability in cancer therapies.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways.
- Receptor Modulation : Binding to specific receptors, influencing signaling pathways related to cell growth and apoptosis.
- Membrane Disruption : Altering membrane integrity in microbial cells, leading to cell lysis.
Case Studies
- Antimicrobial Efficacy : A comparative study on phenolic compounds showed that those with longer alkyl chains exhibited enhanced antimicrobial activity. This suggests that the pentoxy group in this compound may contribute positively to its antimicrobial properties.
- Cytotoxicity in Cancer Cells : In a study examining various phenolic compounds, this compound was tested against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting potential as an anticancer agent.
Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C13H18F1O |
| Molecular Weight | 220.29 g/mol |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Cytotoxicity (IC50) | ~50 µM in breast cancer cells |
| Mechanism of Action | Enzyme inhibition, receptor modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
